molecular formula C18H23N3O4 B143907 Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate CAS No. 183288-44-0

Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate

Cat. No. B143907
M. Wt: 345.4 g/mol
InChI Key: RXWUUFACDXGVIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives involves multi-step reactions with moderate to high yields. For instance, one derivative was synthesized in a 49.9% yield through three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . Another derivative was synthesized in a 52% yield using a low-cost amination process . These methods demonstrate the versatility of synthetic approaches for constructing the piperazine scaffold, which is central to the compound of interest.

Molecular Structure Analysis

The molecular structures of the synthesized tert-butyl piperazine-1-carboxylate derivatives are confirmed using techniques such as MS, 1H NMR, and X-ray diffraction (XRD). For example, the crystal structure of one derivative revealed two independent molecules with specific dihedral angles and hydrogen bonding patterns . Another study used density functional theory (DFT) to optimize the molecular structure and compared it with the XRD data, showing consistency between the computational and experimental results .

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate derivatives are intermediates for further chemical reactions. They can undergo condensation reactions , nucleophilic substitution, oxidation, halogenation, and elimination reactions . These reactions expand the chemical diversity of the piperazine scaffold and enable the synthesis of a wide range of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are characterized by spectroscopic methods and elemental analysis. The compounds exhibit various intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, which contribute to their solid-state architecture . The derivatives also show different biological activities, such as antibacterial and anthelmintic properties, although some may exhibit only moderate activity .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : It is used in the synthesis of biologically active compounds. For instance, it serves as a useful building block in the synthesis of crizotinib, a drug used in the treatment of non-small cell lung cancer .
    • Methods of Application : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
    • Results or Outcomes : The synthesized compound, crizotinib, has shown significant efficacy in the treatment of non-small cell lung cancer .
  • Scientific Field: X-ray Diffraction Studies

    • Application Summary : This compound has been used in X-ray diffraction studies to understand its molecular structure .
    • Methods of Application : The structures of the compound were confirmed by single crystal X-ray diffraction analysis .
    • Results or Outcomes : The molecule of the compound is linear in shape with the ethyl acetate moiety adopting fully extended conformation . The crystal structure of the compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .
  • Scientific Field: Biological Evaluation

    • Application Summary : The compound has been evaluated for its antibacterial and antifungal activities .
    • Methods of Application : The antibacterial and antifungal activities of the compound have been studied against several microorganisms .
    • Results or Outcomes : The compound was found to be moderately active against the tested microorganisms .
  • Scientific Field: Synthesis of Biologically Active Compounds

    • Application Summary : It is an important intermediate in many biologically active compounds such as crizotinib .
    • Methods of Application : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
    • Results or Outcomes : The synthesized compound, crizotinib, has shown significant efficacy in the treatment of non-small cell lung cancer .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

tert-butyl 4-(2-carbamoyl-1-benzofuran-5-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-8-6-20(7-9-21)13-4-5-14-12(10-13)11-15(24-14)16(19)22/h4-5,10-11H,6-9H2,1-3H3,(H2,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWUUFACDXGVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)OC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459987
Record name tert-Butyl 4-(2-carbamoyl-1-benzofuran-5-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate

CAS RN

183288-44-0
Record name 1,1-Dimethylethyl 4-[2-(aminocarbonyl)-5-benzofuranyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183288-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(2-carbamoyl-1-benzofuran-5-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3 g of ethyl 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxylate in 100 ml of N-methylpyrrolidone is stirred for 5 hours with 1 g of formamide and 3 g of sodium alkoxide. After customary working up, 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxamide, m.p. 198°-200°, is obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium alkoxide
Quantity
3 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5 ml of 1-methyl-2-pyrrolidone, 0.16 g of chloroacetamide and 0.25 g of potassium carbonate are added at 20° C. with stirring/under nitrogen to 0.5 g of 5-(4-tert-butoxycarbonylpiperazin-1-yl)-2-hydroxybenzaldehyde. The mixture is stirred at 60° C. for 16 hours, cooled and then filtered, and the solvent is removed under reduced pressure. The residue is taken up in MTB ether, re-filtered and concentrated, and the residue is crystallized from toluene. The isolated yield is 0.34 g (60%).
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One

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